molecular formula C21H18N4O3 B11683425 3-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide

3-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide

Cat. No.: B11683425
M. Wt: 374.4 g/mol
InChI Key: ZDRCZZDWSKTSQZ-UHFFFAOYSA-N
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Description

3-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is a complex organic compound with the molecular formula C24H24N2O5 and a molecular weight of 420.469 g/mol . This compound is part of the benzamide family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

The synthesis of 3-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly. The reaction conditions are mild, and the catalyst used is recoverable, making it suitable for industrial applications.

Chemical Reactions Analysis

3-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide can be compared with other benzamide derivatives, such as:

  • N-(4-methoxyphenyl)benzamide
  • 3-methoxybenzamide
  • N-(2-methoxyphenyl)benzamide

These compounds share similar structural features but differ in their specific functional groups and substitution patterns. The unique combination of the benzotriazolyl and methoxyphenyl groups in this compound imparts distinct chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

3-methoxy-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]benzamide

InChI

InChI=1S/C21H18N4O3/c1-27-17-9-7-16(8-10-17)25-23-19-11-6-15(13-20(19)24-25)22-21(26)14-4-3-5-18(12-14)28-2/h3-13H,1-2H3,(H,22,26)

InChI Key

ZDRCZZDWSKTSQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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